molecular formula C17H13Cl2N3O B2909164 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323501-88-7

4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2909164
CAS No.: 1323501-88-7
M. Wt: 346.21
InChI Key: RNAMLGLFMZYJHU-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a quinoline derivative characterized by a 4-chlorophenylamino group at position 4, a methoxy substituent at position 8, and a carbonitrile group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-(4-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O.ClH/c1-22-15-4-2-3-14-16(11(9-19)10-20-17(14)15)21-13-7-5-12(18)6-8-13;/h2-8,10H,1H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAMLGLFMZYJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where 4-chloroaniline reacts with the quinoline core under basic conditions.

    Methoxylation: The 8-methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Cyanation: The 3-carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent like potassium cyanide is used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro or carbonitrile groups, converting them to amines or amides, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, making it effective against certain bacteria and fungi.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Quinoline derivatives with chlorophenyl, methoxy, and carbonitrile substituents exhibit diverse biological activities depending on substitution patterns. Key analogs include:

Compound Name Substituents Key Differences Similarity Score (if applicable) Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-chlorophenyl (C4), 4-methoxyphenyl (C3) Amino group at C4; dual aryl substituents N/A
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (A157791) 3-chloropropoxy (C7), methoxy (C6) Chloroalkoxy at C7; methoxy at C6 0.88
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (A243902) Hydroxy (C7), methoxy (C6) Hydroxy instead of amino group 0.82
4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Methyl (C8), oxo (C2), hexahydro ring Reduced quinoline ring; oxo group N/A

Key Observations :

  • Positional Isomerism : The target compound’s methoxy group at C8 distinguishes it from analogs like A157791 (methoxy at C6) . This affects electronic distribution and steric interactions.
  • Functional Group Variability: Replacement of the amino group with hydroxy (A243902) or chloroalkoxy (A157791) alters hydrogen-bonding capacity and lipophilicity .
  • Ring Modifications: Hexahydroquinoline derivatives (e.g., ) exhibit conformational flexibility due to saturated rings, contrasting with the planar aromatic quinoline core.

Key Observations :

  • Catalytic Systems : PdCl₂-based catalysts (e.g., in ) are common for aryl-aryl bond formation.
  • Solvent Influence: DMF and ethanol are frequently used for polar intermediates or recrystallization .

Physicochemical Properties

  • Melting Points: Compound 4k melts at 223–225°C , suggesting high crystallinity due to intermolecular hydrogen bonding (amino and methoxy groups).
  • Hydrochloride Salts : The hydrochloride form (target compound) likely improves aqueous solubility compared to neutral analogs like A243902 .

Pharmacological Implications

While direct activity data for the target compound is unavailable, substituent trends suggest:

  • 4-Chlorophenyl Group : Enhances hydrophobic interactions with biological targets, as seen in loperamide hydrochloride () .
  • Carbonitrile Group : May act as a hydrogen-bond acceptor, influencing enzyme inhibition (e.g., kinase targets) .

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